(2E)-3-(3-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(3-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a bromine atom, butoxy and ethoxy groups attached to a phenyl ring, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid typically involves several steps:
Bromination: The starting material, 4-butoxy-5-ethoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Esterification: The brominated product is then subjected to esterification with an appropriate acid chloride or anhydride to introduce the propenoic acid moiety.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for bromination and esterification, as well as advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The propenoic acid moiety can be oxidized to form carboxylic acids or reduced to form alcohols.
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Addition: Halogens (Br2, Cl2), hydrogen gas with a palladium catalyst, or electrophiles like bromine water.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Addition: Formation of dihalides or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the bromine atom and the propenoic acid moiety suggests it could interact with biological targets, potentially leading to the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which (2E)-3-(3-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid exerts its effects depends on its interaction with molecular targets. The bromine atom and the propenoic acid moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid
- (2E)-3-(3-chloro-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid
- (2E)-3-(3-bromo-4-butoxyphenyl)prop-2-enoic acid
Uniqueness
Compared to similar compounds, (2E)-3-(3-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid is unique due to the combination of the butoxy and ethoxy groups on the phenyl ring. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H19BrO4 |
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Molecular Weight |
343.21 g/mol |
IUPAC Name |
(E)-3-(3-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H19BrO4/c1-3-5-8-20-15-12(16)9-11(6-7-14(17)18)10-13(15)19-4-2/h6-7,9-10H,3-5,8H2,1-2H3,(H,17,18)/b7-6+ |
InChI Key |
JQKBDTVAAAPKKC-VOTSOKGWSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1Br)/C=C/C(=O)O)OCC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C=CC(=O)O)OCC |
Origin of Product |
United States |
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